Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Overview
Description
“Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a chemical compound with the CAS Number: 37497-84-0 . It has a molecular weight of 203.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a melting point of 259 - 261 degrees Celsius . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 439.7±45.0 °C at 760 mmHg . The compound has a molar refractivity of 52.5±0.3 cm^3 .Scientific Research Applications
Synthesis of Isoquinoline Derivatives
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used in the synthesis of various isoquinoline derivatives. For instance, a method for the synthesis of isoquinoline-3-carboxylates has been developed, utilizing aromatic 1,2-dialdehydes and protected phosphonoglycine derivatives. This method allows the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999).
Improved Synthesis Methodologies
Enhanced methods for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives have been developed. These methods involve initial phthalic anhydride aminolysis, followed by esterification and heterocyclization, demonstrating improvements in yields for certain esters and N,N-disubstituted carboxamides (Blanco et al., 2006).
Autooxidation and Rearrangement Reactions
Research has explored the autooxidation and rearrangement reactions of isoquinolinone derivatives, specifically studying the transformation involving tautomerization, hydroxylation, and α-ketol type rearrangement (Blanco et al., 2009).
Anticancer Activity
This compound derivatives have been synthesized and tested for their anticancer effects against the breast cancer MCF-7 cell line. Certain compounds demonstrated significant activity, suggesting potential applications in cancer treatment (Gaber et al., 2021).
Properties
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJPUALSQELGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348869 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-84-0 | |
Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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